methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate
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Overview
Description
Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound, also known as methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple types of chemical bonds, enabling it to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which suggests that they can induce various molecular and cellular changes .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate typically involves multiple steps. One common method starts with the reaction of benzimidazole with 4-fluorobenzaldehyde in a solvent like dimethyl sulfoxide (DMSO) to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of benzimidazole-based alcohols.
Scientific Research Applications
Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative with similar chemical properties.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: A related compound with a benzimidazole core.
Uniqueness
Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate is unique due to its specific structure, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to interact with various molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-22(27)15-12-10-14(11-13-15)21(26)25-17-7-3-2-6-16(17)20-23-18-8-4-5-9-19(18)24-20/h2-13H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONPSFLMBHZXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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